Androst-5-ene-3,16,17-triol-3-sulfate

描述

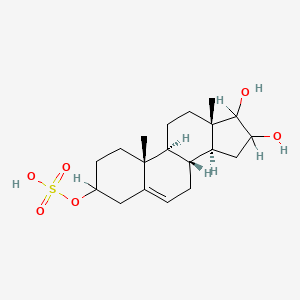

Androst-5-ene-3,16,17-triol-3-sulfate (Δ5-AT; CAS 4150-30-5) is a sulfated steroid derivative of androstane, featuring hydroxyl groups at positions 3, 16, and 17, with a sulfate conjugate at the 3β position . It is biosynthesized from dehydroepiandrosterone (DHEA) via hepatic metabolism in rats, as demonstrated in vitro studies . Its structural complexity and conjugation influence solubility and bioavailability, with logP values and physicochemical properties varying based on derivatization (e.g., TMS derivatives exhibit logP 8.219) .

属性

CAS 编号 |

2681-63-2 |

|---|---|

分子式 |

C19H30O6S |

分子量 |

386.5 g/mol |

IUPAC 名称 |

[(8R,9S,10R,13S,14S)-16,17-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H30O6S/c1-18-7-5-12(25-26(22,23)24)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)21/h3,12-17,20-21H,4-10H2,1-2H3,(H,22,23,24)/t12?,13-,14+,15+,16?,17?,18+,19+/m1/s1 |

InChI 键 |

NEEPVBBBPFLSII-DPKZMNKYSA-N |

SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)OS(=O)(=O)O |

手性 SMILES |

C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4O)O)C)OS(=O)(=O)O |

规范 SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)OS(=O)(=O)O |

同义词 |

A-Triols androst-5-ene-3,16,17-triol-3-sulfate androst-5-ene-3,16,17-triol-3-sulfate, (3beta,16alpha,17beta)-isomer androst-5-ene-3,16,17-triol-3-sulfate, (3beta,16beta,17alpha)-isome |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional and Functional Group Variations

Androst-5-ene-3β,17β-diol-3-sulfate

- Structure : Lacks the 16-hydroxyl group but retains the 3-sulfate and 17β-hydroxyl.

- Biosynthesis : A sulfate conjugate of androst-5-ene-3β,17β-diol, which is elevated in hirsute patients and linked to androgen excess .

5-Androstenediol (Androst-5-ene-3β,17β-diol)

- Structure: No sulfate group or 16-hydroxyl.

- Function : A direct precursor to testosterone via the "5-ene" pathway, with elevated serum levels in hirsutism .

- Clinical Relevance : Used as a reference standard (CAS 521-17-5) with ≥98% purity in endocrine research .

Androst-5-ene-3β,7β,17β-triol (HE3286)

Stereochemical Isomers

Androst-5-ene-3β,16α,17β-triol

- Configuration : 16α-hydroxyl instead of 16β.

- Properties : Studied for its physicochemical behavior, with distinct NMR and chromatographic profiles compared to the 16β isomer .

Androst-5-ene-3β,16β,17α-triol

- Configuration : 17α-hydroxyl instead of 17β.

16β-Triazolyl/Tetrazolyl Derivatives

Comparative Data Table

Research Implications and Gaps

- Biosynthetic Pathways : Further kinetic studies are needed to clarify the role of this compound in human testosterone synthesis .

- Therapeutic Potential: Synthetic derivatives (e.g., triazolyl compounds) warrant exploration for targeted therapies due to their structural versatility and bioactivity .

- Analytical Challenges : Stereochemical differentiation (e.g., 16α vs. 16β isomers) requires advanced NMR or chiral chromatography for accurate characterization .

准备方法

Intermediate Preparation: Androst-5-ene-3β,16α,17β-triol

The triol intermediate is synthesized via selective hydroxylation and deprotection steps. A widely cited method involves:

-

Starting Material : 3β-Methoxy-androst-5-ene-16β,17β-diol (CAS 979-62-4).

-

Acetylation : Treatment with acetic anhydride and pyridine to protect hydroxyl groups, forming 3β-methoxy-16β,17β-diacetoxy-androst-5-ene.

-

Acid-Catalyzed Hydrolysis : Refluxing with aqueous ethanolic potassium hydroxide cleaves the acetyl and methoxy groups, yielding Androst-5-ene-3β,16α,17β-triol.

Reaction Conditions:

Sulfation at C3 Position

Sulfation is achieved using sulfur trioxide-pyridine complex () in dimethylformamide (DMF):

Optimization Notes:

-

Excess ensures complete sulfation while minimizing di-sulfation byproducts.

Purification and Analytical Validation

Solid-Phase Extraction (SPE)

Crude reaction mixtures are purified using C18 SPE cartridges:

Chromatographic Separation

High-performance liquid chromatography (HPLC) with a phenyl-hexyl column resolves isobaric impurities:

| Parameter | Value |

|---|---|

| Column Temperature | 30°C |

| Mobile Phase | 25 mM ammonium formate |

| Gradient | 15–30% acetonitrile over 25 min |

| Retention Time | 16.0 min (major peak) |

This method separates this compound from di-sulfated analogs like 5α-androstane-3α,17β-diol disulfate.

Mass Spectrometry (MS)

Challenges and Mitigation Strategies

Stereochemical Control

Epimerization at C3 or C17 during sulfation is minimized by:

Byproduct Formation

-

3β,5β-Cycloandrostanes : Generated via acid-catalyzed cyclization. Mitigated by avoiding strong acids (e.g., HCl) in favor of mild sulfonic acids.

-

Di-sulfates : Controlled by stoichiometric limitation of to 1.1 equivalents.

Applications and Derivatives

This compound serves as a precursor for anti-inflammatory agents. Structural analogs like HE3286 (17α-ethynyl-androst-5-ene-3β,7β,17β-triol) exhibit glucocorticoid-like activity without immunosuppressive effects. Derivatives with C16/C17 modifications are being explored for metabolic syndrome therapeutics .

常见问题

Basic Research Questions

Q. What are the primary biosynthetic pathways involving Androst-5-ene-3,16,17-triol-3-sulfate (5AT-S) in human steroid metabolism?

- Methodological Answer : 5AT-S is a key intermediate in the "5-ene" sulfation pathway, which involves placental conversion of 16α-hydroxylated steroid sulfates (e.g., 16αOHDHEA-S) to estriol (E3). In placental sulfatase deficiency (STSD, OMIM 308100), the enzyme required for desulfation is inactive, leading to urinary excretion of unmetabolized 5AT-S and related sulfated steroids . To study this pathway, researchers can use LC-MS/MS to analyze disulfates in maternal urine or amniotic fluid, focusing on intermediates like 5AT-S and their correlation with enzyme activity .

Q. How can researchers isolate and quantify this compound in biological samples?

- Methodological Answer : Isolation requires solid-phase extraction (SPE) using C18 columns, followed by derivatization (e.g., methyl ester formation) to enhance ionization efficiency for LC-MS/MS analysis. Quantification relies on stable isotope-labeled internal standards (e.g., deuterated 5AT-S) to correct for matrix effects. Physical properties such as polarity (LogP ~1.2) and molecular mass (306.44 g/mol) guide chromatographic separation parameters .

Advanced Research Questions

Q. How do conflicting findings regarding 5AT-S as a precursor in testosterone biosynthesis impact current metabolic models?

- Methodological Answer : Early studies proposed that 5AT-S is a precursor of testosterone via desulfation by steroid sulfatase. However, kinetic analyses in human testicular tissues revealed low conversion rates (<5%), challenging its physiological relevance . To resolve this, researchers should conduct in vivo tracer studies with isotopically labeled 5AT-S (e.g., ³H or ¹³C) coupled with compartmental modeling to quantify flux rates in steroidogenic pathways. Discrepancies may arise from tissue-specific sulfatase isoforms or regulatory feedback mechanisms .

Q. What experimental approaches address discrepancies in enzymatic conversion efficiency of steroid sulfatases acting on 5AT-S?

- Methodological Answer :

- Enzyme kinetics : Use recombinant sulfatase isoforms (e.g., STS-1, STS-2) to measure and for 5AT-S under varying pH and cofactor conditions.

- Structural analysis : Perform X-ray crystallography or cryo-EM to compare active-site interactions of sulfatases with 5AT-S vs. other substrates (e.g., DHEA-S).

- Inhibitor studies : Test sulfatase inhibitors (e.g., STX64) to identify isoform-specific effects on 5AT-S hydrolysis .

Key Research Recommendations

- Analytical Best Practices : Use high-resolution LC-MS/MS with MRM transitions specific to 5AT-S (e.g., m/z 410 → 97) to avoid cross-reactivity with structurally similar sulfated steroids .

- Model Systems : Prioritize human placental explants or steroidogenic cell lines (e.g., JEG-3) over rodent models due to species-specific sulfation pathways .

- Data Interpretation : Account for polymorphisms in sulfatase genes (e.g., STS deletions on Xp22.31) when correlating enzyme activity with metabolite levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。